Y-27632 dihydrochloride

Ophthalmology Corneal Endothelium Cell Therapy

Y-27632 dihydrochloride is the prototypical, well-characterized ROCK inhibitor critical for reproducible stem cell/organoid culture and cryopreservation. Unlike newer analogs, its unique activity is essential for maintaining pluripotency, enabling conditional reprogramming, and serves as the required benchmark for novel ROCK inhibitor studies. Substitution risks experimental failure.

Molecular Formula C14H25Cl2N3O2
Molecular Weight 338.3 g/mol
Cat. No. B1241388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY-27632 dihydrochloride
SynonymsN-(4-pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide
Y 27632
Y 27632, (4(R)-trans)-isomer
Y 27632, (4(S)-trans)-isomer
Y 27632, (trans)-isomer
Y 27632, dihydrochloride, (4(R)-trans)-isomer
Y-27632
Y27632
Molecular FormulaC14H25Cl2N3O2
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl
InChIInChI=1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2/t10-,11?,12?;;;/m1.../s1
InChIKeyBLQHLDXMMWHXIT-UYRCGDKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide Dihydrochloride Monohydrate: Class and Core Characteristics


(R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate, commonly referred to as Y-27632 dihydrochloride monohydrate, is the dihydrochloride salt form of Y-27632, a cell-permeable, ATP-competitive inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) [1]. Y-27632 is the prototypical tool compound for investigating ROCK-dependent signaling pathways, which regulate cytoskeletal dynamics, cell adhesion, migration, and proliferation [2]. It exhibits well-characterized inhibition constants (Kᵢ) of approximately 0.14–0.22 μM for ROCK1 (p160ROCK) and 0.3 μM for ROCK2 in cell-free assays, with >200-fold selectivity over other kinases such as PKA (Kᵢ ~25 μM), PKC (Kᵢ ~26 μM), and MLCK (Kᵢ >250 μM) [1][3]. The dihydrochloride monohydrate form is optimized for aqueous solubility, facilitating its use as a key component in cell culture media for stem cell and organoid research, cryopreservation, and cellular reprogramming protocols [4].

The Case for Specifying (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide Dihydrochloride Monohydrate: Risks of Class-Level Interchangeability


Despite the availability of numerous ROCK inhibitors, the assumption of functional equivalence for Y-27632 dihydrochloride monohydrate is scientifically unfounded and carries significant experimental and procurement risks. Head-to-head studies reveal that ROCK inhibitors exhibit divergent effects on critical biological outcomes such as cellular adherence, proliferation, and axonal regeneration [1][2]. For instance, while some newer ROCK inhibitors may show greater in vitro potency (e.g., lower IC₅₀ values), this does not directly translate to superior efficacy in all application contexts [3]. More importantly, Y-27632's well-established role in enabling key protocols—particularly in stem cell and organoid culture—has led to a unique body of literature that newer, more potent analogs lack, thereby making it a non-substitutable reference standard in these fields [4]. Furthermore, evidence suggests that Y-27632 may possess biological activities beyond canonical ROCK inhibition, as demonstrated by the continued dependence of ROCK1/ROCK2 double-knockout cells on Y-27632 for survival [5]. Therefore, substituting Y-27632 with another ROCK inhibitor without direct comparative data for the specific application introduces unquantified variability, jeopardizing reproducibility and potentially invalidating experimental outcomes.

Quantitative Differentiation of (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide Dihydrochloride Monohydrate: A Comparator-Based Evidence Guide


Divergent Effects on Cellular Proliferation and Adherence in Corneal Endothelial Cells vs. AR-13324 (Netarsudil) and AR-13503

In a head-to-head comparison, the effects of Y-27632, AR-13324 (Netarsudil), and AR-13503 were assessed on primary human corneal endothelial cells (CECs). While cellular adherence was comparable between Y-27632 and AR-13324, AR-13503 at 10 μM induced significantly greater proliferation than Y-27632 [1]. This indicates that while Y-27632 serves as a reliable baseline for CEC expansion, alternative inhibitors like AR-13503 may offer enhanced proliferative capacity in this specific context, highlighting that the choice of ROCK inhibitor must be tailored to the desired cellular outcome [1].

Ophthalmology Corneal Endothelium Cell Therapy Regenerative Medicine

Unique In Vivo Efficacy in Promoting Optic Nerve Axonal Regeneration vs. Fasudil

A comparative in vivo study evaluated the ability of Y-27632 and Fasudil to promote axonal regeneration in a crushed optic nerve (OpN) model in adult cats. Intravitreal injection of Y-27632 (10 µM and 100 µM) successfully induced extension of optic axons beyond the crush site. In stark contrast, injection of Fasudil (10 µM–100 µM) resulted in no axonal elongation past the crush site, with its only effect being the promotion of glial process extension [1]. This demonstrates a qualitative and functional difference between these two ROCK inhibitors, underscoring that Fasudil cannot be substituted for Y-27632 in protocols requiring neuronal regeneration.

Neuroscience Axonal Regeneration Optic Nerve Injury ROCK Inhibition

Irreplaceable Role in Conditional Reprogramming of Epidermal Stem Cells Despite Potency of Newer Inhibitors

A study on conditional reprogramming of human foreskin keratinocytes (HFKs) found that Y-27632 was the most effective ROCK inhibitor tested at promoting HFK proliferation and epidermal stem cell marker expression [1]. Critically, CRISPR-Cas9-mediated double knockout of ROCK1 and ROCK2 in HFKs reduced ROCK activity but did not abrogate the cells' requirement for Y-27632 to propagate [1]. This provides strong evidence that Y-27632's ability to promote an epidermal stem cell state depends on mechanisms beyond canonical ROCK inhibition. This unique, ROCK-independent activity means that more potent or more selective ROCK inhibitors cannot functionally replace Y-27632 in this established cell culture system.

Stem Cell Biology Conditional Reprogramming Epidermal Stem Cells ROCK Knockout Models

Well-Defined and Consistently Reported Selectivity Profile Over Kinases Such as PKC and MLCK

The selectivity profile of Y-27632 dihydrochloride monohydrate is a cornerstone of its utility. It exhibits a well-documented >200-fold selectivity for ROCK1 (Kᵢ = 0.14-0.22 μM) and ROCK2 (Kᵢ = 0.3 μM) over several other kinases in cell-free assays [1][2]. Specifically, its Kᵢ values for PKA (25 μM), PKC (26 μM), and MLCK (>250 μM) are substantially higher [1]. This contrasts with inhibitors like HA-1077 (Fasudil), which have been shown to also inhibit PKC and MLCK at relevant concentrations in certain assays, potentially confounding results [3]. The consistent, quantitative definition of this selectivity profile across numerous studies and vendor datasheets provides a high degree of confidence in attributing observed biological effects to ROCK inhibition, a level of certainty not available for less well-characterized alternatives.

Kinase Selectivity Biochemical Assay ROCK1 ROCK2 Off-Target Activity

Recommended Application Scenarios for (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide Dihydrochloride Monohydrate Based on Verified Differentiation


Human Pluripotent Stem Cell (hPSC) and Organoid Culture and Cryopreservation

Y-27632 dihydrochloride monohydrate is a critical component in standard protocols for dissociating and cryopreserving human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs). Its inclusion in culture media suppresses dissociation-induced apoptosis (anoikis), dramatically increasing post-thaw viability and single-cell cloning efficiency [1]. This application leverages Y-27632's well-characterized, reproducible activity on ROCK-mediated cytoskeletal regulation, which is essential for maintaining pluripotency and enabling the generation of complex 3D organoid structures, such as cerebral and intestinal organoids [2][3]. Given its foundational role in these protocols, Y-27632 is the expected standard, and substitution carries a high risk of protocol failure.

Conditional Reprogramming of Primary Epithelial Cells

For researchers employing the conditional reprogramming (CR) method to indefinitely propagate primary epithelial cells from normal and tumor tissues, Y-27632 dihydrochloride monohydrate is a non-negotiable component of the co-culture system [1]. As demonstrated in human foreskin keratinocytes, Y-27632 possesses a unique, ROCK-independent activity that is essential for promoting an epidermal stem cell state and enabling long-term propagation, an effect that is not replicated by other ROCK inhibitors or even by genetic ablation of ROCK1/2 [1]. Therefore, for this specific, high-value application, Y-27632 is functionally unique and cannot be substituted.

In Vivo Studies of ROCK-Mediated Fibrosis and CNS Regeneration

In vivo studies focused on ROCK-dependent pathologies, such as tissue fibrosis and central nervous system (CNS) injury, rely on Y-27632 as a well-validated tool compound [1][2]. Its oral bioavailability and established efficacy in reducing fibrosis in animal models of kidney disease make it suitable for chronic dosing studies [1]. Furthermore, the unique ability of Y-27632 to promote axonal regeneration in the injured CNS, a property not shared by the clinically approved ROCK inhibitor Fasudil, positions it as a critical reagent for neuroregeneration research [2]. The extensive in vivo pharmacology data for Y-27632 provides a robust framework for experimental design and data interpretation.

Benchmarking New ROCK Inhibitors in Comparative Studies

Given its status as the first widely adopted, commercially available, and thoroughly characterized ROCK inhibitor, Y-27632 dihydrochloride monohydrate serves as the essential benchmark or control compound for evaluating the activity and selectivity of novel ROCK inhibitors [1][2]. Its well-defined biochemical (Kᵢ values for ROCK1/2 and other kinases) and cellular (e.g., stress fiber disruption) profiles provide a standard for comparison, enabling a quantitative assessment of new compounds' potency and selectivity [2]. Using a less well-characterized alternative as a benchmark would undermine the validity of comparative analyses and complicate the interpretation of new chemical entities' profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Y-27632 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.